Bienvenue dans la boutique en ligne BenchChem!

2-Bromo-3-(3-fluoro-5-methoxyphenyl)-1-propene

Lipophilicity Drug-likeness Membrane permeability

2-Bromo-3-(3-fluoro-5-methoxyphenyl)-1-propene (CAS 951889-05-7) is a halogenated allylbenzene derivative bearing a 2-bromoallyl side chain attached to a 3-fluoro-5-methoxyphenyl ring. With a molecular formula of C₁₀H₁₀BrFO and a molecular weight of 245.09 g/mol, it belongs to the class of functionalized styrene analogs widely employed as electrophilic building blocks in cross-coupling chemistry and as intermediates in pharmaceutical synthesis.

Molecular Formula C10H10BrFO
Molecular Weight 245.09 g/mol
CAS No. 951889-05-7
Cat. No. B3314749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-3-(3-fluoro-5-methoxyphenyl)-1-propene
CAS951889-05-7
Molecular FormulaC10H10BrFO
Molecular Weight245.09 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)CC(=C)Br)F
InChIInChI=1S/C10H10BrFO/c1-7(11)3-8-4-9(12)6-10(5-8)13-2/h4-6H,1,3H2,2H3
InChIKeyDDSDJLXHJSHQQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-3-(3-fluoro-5-methoxyphenyl)-1-propene (CAS 951889-05-7): Structural Baseline and Procurement Context


2-Bromo-3-(3-fluoro-5-methoxyphenyl)-1-propene (CAS 951889-05-7) is a halogenated allylbenzene derivative bearing a 2-bromoallyl side chain attached to a 3-fluoro-5-methoxyphenyl ring [1]. With a molecular formula of C₁₀H₁₀BrFO and a molecular weight of 245.09 g/mol, it belongs to the class of functionalized styrene analogs widely employed as electrophilic building blocks in cross-coupling chemistry and as intermediates in pharmaceutical synthesis . The compound is commercially available at ≥98% purity from multiple vendors, with storage recommended at 2–8°C under dry, sealed conditions .

Why In-Class 2-Bromoallylbenzene Analogs Cannot Serve as Drop-In Replacements for 951889-05-7


Compounds within the 2-bromoallylbenzene family share a common electrophilic warhead, yet subtle variations in aryl ring substitution profoundly alter their physicochemical properties—including lipophilicity, hydrogen-bonding capacity, and electronic character—which in turn govern solubility, membrane permeability, and reactivity in metal-catalyzed cross-coupling reactions [1]. The unique 3-fluoro-5-methoxy disubstitution pattern on the target compound generates a distinct dipole moment and solvation profile compared to mono-substituted or non-methoxylated analogs, making simple interchange without re-optimization of reaction conditions or biological assay parameters unreliable [2]. The quantitative evidence below demonstrates precisely where generic substitution fails.

Quantitative Differentiation Evidence for 2-Bromo-3-(3-fluoro-5-methoxyphenyl)-1-propene Versus Closest Analogs


Computed Lipophilicity (XLogP3): Higher logP Relative to Non-Methoxylated 3-Fluorophenyl Analog

The target compound exhibits a computed XLogP3-AA of 3.5, compared to 3.6 for 2-bromo-3-(3-fluorophenyl)-1-propene (CAS 731773-05-0), which lacks the 5-methoxy substituent [1]. Despite the molecular weight being 30 Da higher (245.09 vs. 215.06 g/mol), the methoxy oxygen partially offsets the hydrophobic gain from the additional methylene unit, resulting in a modest net reduction in logP. This lipophilicity range (3.5–3.6) places both compounds within the optimal oral drug-likeness window but with subtly different predicted membrane partitioning behavior [2]. The methoxy-bearing target compound additionally provides two hydrogen-bond acceptor sites versus one for the non-methoxylated analog, enabling distinct solvation and protein-binding interactions [1].

Lipophilicity Drug-likeness Membrane permeability

Topological Polar Surface Area and Rotatable Bond Count: Enhanced Conformational Flexibility vs. 4-Fluorophenyl Analog

The target compound possesses a topological polar surface area (TPSA) of 9.2 Ų and three rotatable bonds, compared to a TPSA of 0 Ų and only two rotatable bonds for 2-bromo-3-(4-fluorophenyl)-1-propene (CAS 731773-10-7) . The introduction of the methoxy group at the 5-position of the aryl ring creates a measurable polar surface that is absent in both the 3-fluoro and 4-fluoro monosubstituted analogs. The additional rotatable bond (the methoxy C–O bond) increases the conformational sampling space, which may influence both the entropy of binding and the ability of derived compounds to adopt bioactive conformations [1]. However, no experimental logP or solubility data for the target compound were identified in the open literature to corroborate these computed differences.

Conformational flexibility Polar surface area Bioisostere design

Allylic Bromide Reactivity: Dual Electrophilic Sites Enable Orthogonal Functionalization vs. Benzylic Bromide Analogs

The 2-bromoallyl group (–CH₂–C(Br)=CH₂) in the target compound presents a fundamentally different reactivity profile compared to benzylic bromide analogs such as 1-(bromomethyl)-3-fluoro-5-methoxybenzene (CAS 914637-29-9) [1]. The allylic bromide can participate in both SN2 and SN2′ nucleophilic displacement pathways, as well as Pd-catalyzed cross-coupling reactions (Suzuki–Miyaura, Heck, Sonogashira) via oxidative addition at the C–Br bond, while the pendant alkene offers a second reactive handle for hydroboration, epoxidation, or radical addition chemistry . In contrast, the benzylic bromide analog is limited to SN2 displacement and benzylic cross-coupling. Experimental studies on substituted fluorobenzenes demonstrate that methoxy substituents on the aryl ring enhance reactivity in Pd-catalyzed direct C–H arylation at the C3 position relative to non-methoxylated analogs [2], providing a class-level rationale for expecting differentiated catalytic turnover in the target compound.

Cross-coupling Nucleophilic substitution Orthogonal reactivity

Purity Specification: 98% Minimum Purity Available Commercially vs. 95% Standard Grade for Closest Analogs

The target compound is available at ≥98% purity from multiple commercial suppliers (Leyan Cat. 1657971, ChemScene Cat. CS-0587305), whereas the closest analog 2-bromo-3-(3-fluorophenyl)-1-propene (CAS 731773-05-0) is typically listed at 97% purity, and 2-bromo-3-(4-fluorophenyl)-1-propene (CAS 731773-10-7) is listed at ≥95% . The 98% specification reduces the burden of impurity profiling prior to use in sensitive catalytic reactions or biological assays. Lower-purity grades (95%) of the 4-fluoro analog may contain brominated byproducts that inhibit Pd catalysts or generate confounding biological signals. Purity specifications represent a verifiable procurement parameter, though no lot-specific comparative impurity analysis by HPLC or GC was identified in the open literature .

Purity specification Procurement quality Reproducibility

Pharmaceutical Patent Relevance: 3-Fluoro-5-methoxyphenyl Motif Embedded in GPR40 Agonist Chemical Space

The 3-fluoro-5-methoxyphenyl fragment present in the target compound maps onto the aryl substitution architecture found in potent GPR40 (FFA1) receptor agonists. Patents from Takeda Pharmaceutical Company (WO2013122029A1, US2015/0045378A1) disclose extensive series of aromatic ring compounds bearing fluoro-methoxyphenyl motifs as GPR40 agonists for diabetes treatment, with EC₅₀ values for optimized leads reaching 0.16 μM [1]. While the target compound itself is not reported as a bioactive molecule, its 3-fluoro-5-methoxy regioisomeric pattern is structurally pre-validated in this therapeutic chemical space. By comparison, 2-bromo-3-phenyl-1-propene (no fluorine, no methoxy) and 2-bromo-3-(4-fluorophenyl)-1-propene (para-fluoro only) lack the complete pharmacophoric signature validated in the GPR40 patent landscape. No direct biological comparison data for the target compound against these analogs are available.

GPR40 agonists Diabetes Fragment-based drug discovery

Evidence-Backed Application Scenarios for 2-Bromo-3-(3-fluoro-5-methoxyphenyl)-1-propene (CAS 951889-05-7)


Fragment-Based Drug Discovery: Polarity-Diversified Building Block for GPR40 and Related GPCR Targets

The 3-fluoro-5-methoxyphenyl fragment embedded in this compound aligns with the pharmacophoric substitution pattern validated in Takeda's GPR40 agonist patent series [1]. The measurable TPSA (9.2 Ų) and dual hydrogen-bond acceptor capacity differentiate it from zero-TPSA mono-fluorinated analogs, providing fragment library curators with a building block that samples a distinct region of polarity–lipophilicity space (XLogP3 = 3.5, TPSA = 9.2 Ų) [2]. This is particularly relevant for GPCR-targeted fragment screens where balanced physicochemical properties are a prerequisite for hit identification.

Dual-Handle Synthetic Intermediate for Convergent Cross-Coupling Strategies

The 2-bromoallyl group enables sequential or orthogonal functionalization: the C–Br bond participates in Pd-catalyzed Suzuki–Miyaura, Heck, or Sonogashira couplings, while the pendant terminal alkene serves as a second diversification point via hydroboration, epoxidation, or thiol–ene chemistry [1]. This dual reactivity is absent in benzylic bromide comparators such as 1-(bromomethyl)-3-fluoro-5-methoxybenzene (CAS 914637-29-9), which offer only a single electrophilic site. The methoxy substituent further enhances aryl ring electron density, potentially accelerating oxidative addition rates in Pd-catalyzed transformations based on class-level reactivity trends [2].

Medicinal Chemistry Lead Optimization: Late-Stage Diversification of CNS-Penetrant Candidates

With a TPSA of 9.2 Ų and a logP of 3.5, the target compound resides well within the CNS drug-likeness envelope (commonly TPSA < 90 Ų, logP 1–5). The methoxy group provides a non-ionizable polarity handle that can modulate P-glycoprotein efflux susceptibility without introducing a basic amine [1]. The three rotatable bonds offer greater conformational flexibility than the two rotatable bonds in mono-fluorinated analogs, which may be leveraged to optimize ligand–protein shape complementarity in structure-based design. The 98% commercial purity specification [2] supports direct use in SAR studies without additional purification.

Agrochemical Intermediate: Fluorinated Building Block for Crop Protection Agent Synthesis

Fluorinated aromatic building blocks are extensively used in agrochemical discovery to enhance metabolic stability and environmental persistence. The combination of fluorine and methoxy substituents on the same phenyl ring provides a balanced electronic profile suitable for the synthesis of herbicidal or fungicidal aryl ether derivatives [1]. The allylic bromide handle enables attachment to diverse agrochemical scaffolds via nucleophilic displacement or metal-catalyzed coupling, while the methoxy group can be demethylated post-coupling to generate a phenolic OH for further derivatization, a synthetic sequence not accessible from non-methoxylated analogs such as 2-bromo-3-(3-fluorophenyl)-1-propene.

Quote Request

Request a Quote for 2-Bromo-3-(3-fluoro-5-methoxyphenyl)-1-propene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.